Sodium metabisulfite

概述

描述

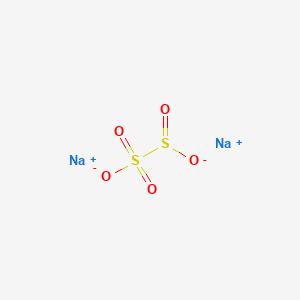

亚硫酸氢钠,也称为焦亚硫酸钠,是一种无机化合物,化学式为 Na₂S₂O₅。它是一种白色或淡黄色的粉末,具有淡淡的二氧化硫气味。 这种化合物被广泛用作消毒剂、抗氧化剂和防腐剂 .

准备方法

合成路线和反应条件: 亚硫酸氢钠可以通过用二氧化硫处理氢氧化钠溶液来合成。 反应最初生成亚硫酸钠,然后与二氧化硫进一步反应生成亚硫酸氢钠 : [ \text{SO}2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ] [ \text{SO}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{Na}_2\text{S}_2\text{O}_5 ]

工业生产方法: 在工业环境中,亚硫酸氢钠是通过将二氧化硫气体通过碳酸钠溶液制成的。 所得的亚硫酸氢钠溶液然后被蒸发以得到亚硫酸氢钠晶体 {_svg_3}.

反应类型:

氧化: 亚硫酸氢钠可以被氧化成硫酸钠。

还原: 它作为还原剂,还原各种化合物。

取代: 它可以与酸反应释放二氧化硫气体.

常用试剂和条件:

氧化: 在过氧化氢等氧化剂存在的情况下。

还原: 它将碘等化合物还原为碘化物。

取代: 与盐酸反应生成二氧化硫.

主要产品:

氧化: 硫酸钠。

还原: 碘中的碘化物。

取代: 二氧化硫气体.

科学研究应用

Food Industry

Preservative and Antioxidant

Sodium metabisulfite is primarily utilized as a food preservative due to its ability to prevent spoilage caused by bacteria and fungi. It acts as an antioxidant, which helps in maintaining the quality and shelf life of food products. The compound is commonly found in dried fruits, wines, and certain processed foods.

| Application | Description |

|---|---|

| Dried Fruits | Prevents browning and spoilage. |

| Wine Production | Stabilizes wine and prevents oxidation. |

| Vegetables | Maintains color and freshness during storage. |

Case Study: Detection in Food Samples

Recent research has developed electrochemical sensors for detecting this compound in food samples, demonstrating detection limits as low as mol/L . This advancement aids in ensuring compliance with safety regulations regarding sulfite levels in food.

Pharmaceutical Applications

Antioxidant in Formulations

In pharmaceuticals, this compound is employed as an antioxidant to stabilize formulations containing sensitive compounds. It is particularly beneficial in local anesthetics and injectable drugs.

| Application | Description |

|---|---|

| Local Anesthetics | Increases shelf life by preventing oxidation. |

| Injectable Drugs | Stabilizes active ingredients during storage. |

Case Study: Occupational Hazards

A study highlighted health risks associated with this compound exposure among workers, emphasizing the need for safety measures in pharmaceutical settings . The research documented cases of respiratory distress linked to inhalation of sulfur dioxide released from SMBS.

Water Treatment

Chlorine Removal

This compound serves as an effective chlorine scavenger in water treatment processes, helping to remove excess chlorine from drinking water and wastewater systems.

| Application | Description |

|---|---|

| Drinking Water | Dechlorination process to ensure safety. |

| Wastewater Treatment | Reduces chlorine levels before discharge. |

Textile Industry

Bleaching Agent

In textiles, this compound is utilized for bleaching vegetable fibers and as a reducing agent in dyeing processes.

| Application | Description |

|---|---|

| Bleaching | Used for whitening fabrics without damaging fibers. |

| Dyeing | Enhances color uptake in textiles. |

Photography

Developer Agent

Historically, this compound has been used as a photographic developer due to its reducing properties, allowing for the development of photographic films.

| Application | Description |

|---|---|

| Film Development | Acts as a reducing agent during the developing process. |

Other Applications

作用机制

Sodium metabisulfite exerts its effects primarily through its ability to release sulfur dioxide, which acts as an antimicrobial and antioxidant agent. The sulfur dioxide inhibits the growth of microorganisms and prevents oxidation of various compounds . In biological systems, it can alter cellular excitability by affecting sodium channels .

相似化合物的比较

- Sodium sulfite (Na₂SO₃)

- Sodium bisulfite (NaHSO₃)

- Potassium metabisulfite (K₂S₂O₅)

- Sodium dithionite (Na₂S₂O₄)

- Sodium thiosulfate (Na₂S₂O₃)

Comparison:

- Sodium sulfite and sodium bisulfite: Both are similar in their reducing properties but differ in their specific applications and reactivity.

- Potassium metabisulfite: Similar in function but used more in the wine industry due to its potassium content.

- Sodium dithionite: A stronger reducing agent compared to sodium metabisulfite.

- Sodium thiosulfate: Used primarily in photographic fixing and as an antidote for cyanide poisoning .

This compound stands out due to its versatility in various applications, from food preservation to industrial uses, making it a unique and valuable compound in multiple fields.

化学反应分析

Decomposition Reactions

Sodium metabisulfite undergoes thermal decomposition and hydrolysis to release SO₂, a critical process in industrial and synthetic applications.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Thermal decomposition | 150–170°C | Na₂SO₃ + SO₂↑ | |

| Hydrolysis in water | Room temperature | 2 Na⁺ + 2 HSO₃⁻ |

Key Findings :

-

Decomposition begins at 150°C, yielding sodium sulfite (Na₂SO₃) and gaseous SO₂ .

-

In aqueous solutions, rapid hydrolysis generates sodium bisulfite (HSO₃⁻), establishing pH-dependent equilibria :

Acid-Base Reactions

Strong acids trigger SO₂ release, while alkalis alter reaction pathways.

| Acid/Base | Reaction | Outcome | Citation |

|---|---|---|---|

| Hydrochloric acid (HCl) | Rapid SO₂ gas evolution | ||

| Sodium hydroxide (NaOH) | Alkaline conditions stabilize sulfite ions (SO₃²⁻) | Inhibits SO₂ release |

Experimental Notes :

-

Acidic conditions (pH < 4.5) maximize SO₂ generation, critical for preservative and reducing applications .

-

Reaction with chlorates (e.g., KClO₃) produces unstable chlorine dioxide (ClO₂), requiring stringent safety protocols .

Redox Reactions

Na₂S₂O₅ serves as a reducing agent in organic synthesis and metal recovery.

Organic Sulfonylation

-

Facilitates radical-based insertion of SO₂ into organic substrates under mild conditions :

Applications: Synthesis of sulfones, sulfonamides, and heterocycles.

Metal Ion Reduction

| Metal System | Reaction | Application | Source |

|---|---|---|---|

| Au³⁺ (Chloroauric acid) | Gold nanoparticle precipitation | ||

| Cu²⁺ (Copper(II) sulfate) | Forms Chevreul's salt (Cu₃(SO₃)₂·2H₂O) | Analytical chemistry |

Mechanistic Insight :

Stability and Incompatibilities

Safety Data :

Photochemical Reactivity

Visible/UV light enhances radical generation in sulfonylation reactions :

-

Mechanism : Photoexcitation cleaves S–S bonds, producing sulfite radicals (SO₃·⁻).

-

Efficiency : Yields >80% in aryl sulfonate synthesis under optimized conditions .

Biological Interactions

属性

CAS 编号 |

7681-57-4 |

|---|---|

分子式 |

H2NaO5S2 |

分子量 |

169.14 g/mol |

InChI |

InChI=1S/Na.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

InChI 键 |

PBBIQKARZPPWID-UHFFFAOYSA-N |

杂质 |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. |

SMILES |

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

OS(=O)S(=O)(=O)O.[Na] |

沸点 |

Decomposes (NIOSH, 2016) Decomposes |

颜色/形态 |

White hexagonal crystals or powder White to yellowish crystals or powder. Colorless crystals White granular or powdered salt |

密度 |

1.4 (NIOSH, 2016) Specific gravity: 1.4 at 25 °C/4 °C 1.4 g/cm³ 1.4 |

熔点 |

greater than 302 °F (Decomposes) (NIOSH, 2016) >302 °F (decomposes) >302°F (decomposes) >302°F (Decomposes) |

Key on ui other cas no. |

7681-57-4 7681-57-4; 7757-74-6 |

物理描述 |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation . Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent. DryPowder; Liquid; OtherSolid; PelletsLargeCrystals White crystals or crystalline powder WHITE POWDER. White to yellowish crystals or powder with a slight odor of sulfur. White to yellowish crystals or powder with an odor of sulfur dioxide. |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

18403-71-9 |

保质期 |

On exposure to air and moisture is slowly oxidized to sulfate. |

溶解度 |

54 % (NIOSH, 2016) Freely soluble in water, glycerol; slightly soluble in alcohol Soluble in ethanol 66.7 g/100 g water at 25 °C Very soluble in sodium bisulfite In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol Solubility in water, g/100ml at ml °C: 54 (good) 54% |

同义词 |

Disulfurous Acid Disodium Salt; Pyrosulfurous Acid Disodium Salt; Campden Tablets; Colorstrip Catalyst 100; Disodium disulfite; Disodium Metabisulfite; Disodium Pyrosulfite; Disodium Pyrosulfite (Na2S2O5); E 223; Fertisilo; NSC 158277; NSC 227243; So |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。